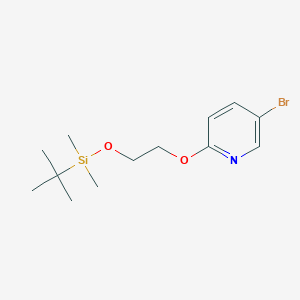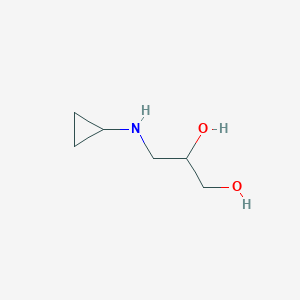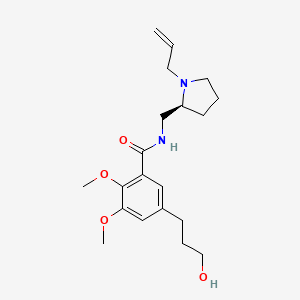
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is an organic compound that features a bromopyridine moiety linked to a tert-butyl-dimethylsilane group through an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as implementing safety measures to handle the brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides or carbonyl-containing compounds.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom on the pyridine ring can act as a leaving group in nucleophilic substitution reactions, while the tert-butyl-dimethylsilane group can provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative used in similar nucleophilic substitution reactions.
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine compound with a nitrile group, used in organic synthesis.
3-(5-Bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A more complex derivative used in advanced organic synthesis.
Uniqueness
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is unique due to the presence of the tert-butyl-dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and functionalized materials.
Propiedades
Fórmula molecular |
C13H22BrNO2Si |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9H2,1-5H3 |
Clave InChI |
LWBRFRFWEYPZMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)
